N-(1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c18-17(19,20)12-4-1-3-11(9-12)10-23-7-2-5-13(16(23)25)15(24)21-14-6-8-26-22-14/h1-9H,10H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAUSTQVYMKCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize waste. This could include using eco-friendly solvents, optimizing temperature and pressure conditions, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and trifluoromethylbenzyl group are known to interact with various enzymes and receptors, potentially modulating their activity . The dihydropyridine ring may also play a role in the compound’s biological effects by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione and various thiadiazole, oxadiazole, and isothiazole derivatives .
Uniqueness
What sets N-(1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Biological Activity
N-(1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Oxazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Dihydropyridine Core : Known for its role in calcium channel modulation.
- Trifluoromethyl-substituted Phenyl Group : Enhances lipophilicity and biological activity.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets such as enzymes or receptors. The oxazole and trifluoromethyl groups likely play critical roles in binding to these targets, while the dihydropyridine structure may modulate the compound's overall pharmacological effects .
Antimicrobial Activity
Research indicates that compounds containing oxazole derivatives exhibit notable antimicrobial properties. A review highlighted various oxazole derivatives with Minimum Inhibitory Concentration (MIC) values against different microbial strains:
| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|---|
| 11 | 1.6 | 1.6 | 3.2 | 1.6 |
| 12 | 0.8 | 0.8 | 3.2 | 0.8 |
These results suggest that similar compounds may exhibit comparable antimicrobial activities, potentially including this compound .
Anticancer Activity
In vitro studies have shown that oxazole derivatives can inhibit cancer cell proliferation. For instance, a study reported that certain oxazole compounds demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Although specific data on this compound is limited, its structural analogs suggest potential anticancer properties .
Case Study 1: Antimicrobial Screening
A study conducted by Sadek et al. synthesized a series of oxazole derivatives and evaluated their antimicrobial efficacy against bacterial strains such as E. coli and S. aureus. The results indicated significant inhibition zones for several compounds at concentrations around 200 µg/ml, illustrating the potential of oxazole-containing compounds in combating infections .
Case Study 2: Anticancer Assays
Another investigation explored the anticancer properties of dihydropyridine derivatives similar to this compound. The study found that these compounds could induce apoptosis in cancer cells via mitochondrial pathways, suggesting a promising avenue for developing new anticancer agents based on this scaffold .
Q & A
Q. What are the key steps and methodologies for synthesizing this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the dihydropyridinone core via cyclization, often using Lewis acids (e.g., ZnCl₂) or bases to catalyze the reaction .
- Step 2 : Introduction of the 3-(trifluoromethyl)benzyl group via nucleophilic substitution or alkylation under reflux conditions (60–80°C) in polar aprotic solvents like DMF or DMSO .
- Step 3 : Coupling the oxazol-3-yl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane . Optimization : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for nucleophilic steps) are critical for yields >70% .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and assess purity (e.g., absence of residual solvents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine tautomers) .
- IR Spectroscopy : Validates carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
DoE methodologies (e.g., factorial designs) are applied to:
- Variables : Temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%).
- Outputs : Yield, purity (HPLC >95%), and reaction time . Example : A central composite design for coupling reactions identified DMF at 80°C with 15 mol% EDC as optimal, increasing yield from 55% to 82% .
Q. How do researchers resolve contradictions in spectroscopic data?
Discrepancies (e.g., unexpected ¹H NMR shifts) are addressed by:
- Tautomerism Analysis : X-ray crystallography confirms the dominant tautomer (e.g., keto-amine form in solid state) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts, aligning experimental vs. theoretical data .
- Isotopic Labeling : ¹⁵N/¹³C labeling traces unexpected byproducts (e.g., hydrolysis intermediates) .
Q. What computational strategies predict biological target interactions?
- Molecular Docking : AutoDock Vina screens binding affinities to enzymes (e.g., kinases), prioritizing the trifluoromethyl group for hydrophobic pocket interactions .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .
- QSAR Models : Correlate substituent electronegativity (e.g., CF₃) with inhibitory potency (IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
